

An In-depth Technical Guide to 2-Hydrazinobenzothiazole (CAS 615-21-4)

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Compound of Interest

Compound Name: 4-Chlorobenzothiazole

Cat. No.: B1588817

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A Note on Chemical Identity: Initial research queries associated with this topic included "2,3-Diaminophenazine." It is important to clarify that CAS number 615-21-4 corresponds to 2-Hydrazinobenzothiazole. 2,3-Diaminophenazine is a distinct chemical entity with the CAS number 655-86-7. This guide will focus exclusively on the physical and chemical properties of 2-Hydrazinobenzothiazole.

Introduction

2-Hydrazinobenzothiazole is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry and drug development. Its unique structural motif, featuring a benzothiazole ring system linked to a hydrazine group, imparts a range of biological activities. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme implicated in immune suppression within the tumor microenvironment.

Chemical Identity and Physicochemical Properties

2-Hydrazinobenzothiazole presents as a white to beige solid at room temperature.^[1] It is characterized by the following identifiers and properties:

Property	Value	References
CAS Number	615-21-4	[2]
Molecular Formula	C ₇ H ₇ N ₃ S	[2]
Molecular Weight	165.22 g/mol	[2]
IUPAC Name	1,3-benzothiazol-2-ylhydrazine	[3]
Synonyms	Benzothiazol-2-yl-hydrazine, 2-Benzothiazolinone, hydrazone	[2]
Appearance	White to beige powder/solid	[1]
Melting Point	198-202 °C	[2][4]
Boiling Point	352.4 ± 25.0 °C (Predicted)	[4]
Solubility	Soluble in hot methanol; soluble in dimethyl sulfoxide (DMSO)	[1][4]
pKa	2.81 ± 0.20 (Predicted)	[4]

Spectroscopic Data

The structural elucidation of 2-Hydrazinobenzothiazole is supported by various spectroscopic techniques.

- Infrared (IR) Spectroscopy: The IR spectrum of 2-Hydrazinobenzothiazole exhibits characteristic absorption bands. Key peaks include those corresponding to N-H stretching vibrations of the hydrazine group and C=N stretching of the benzothiazole ring. The presence of bands around 1580 cm⁻¹ is indicative of the C=N bond within the heterocyclic system.[5]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum provides valuable information about the arrangement of protons in the molecule. Aromatic protons on the benzene ring typically appear as a

multiplet in the range of δ 6.85-7.72 ppm. The protons of the hydrazine group (-NH-NH₂) also give rise to characteristic signals.[4]

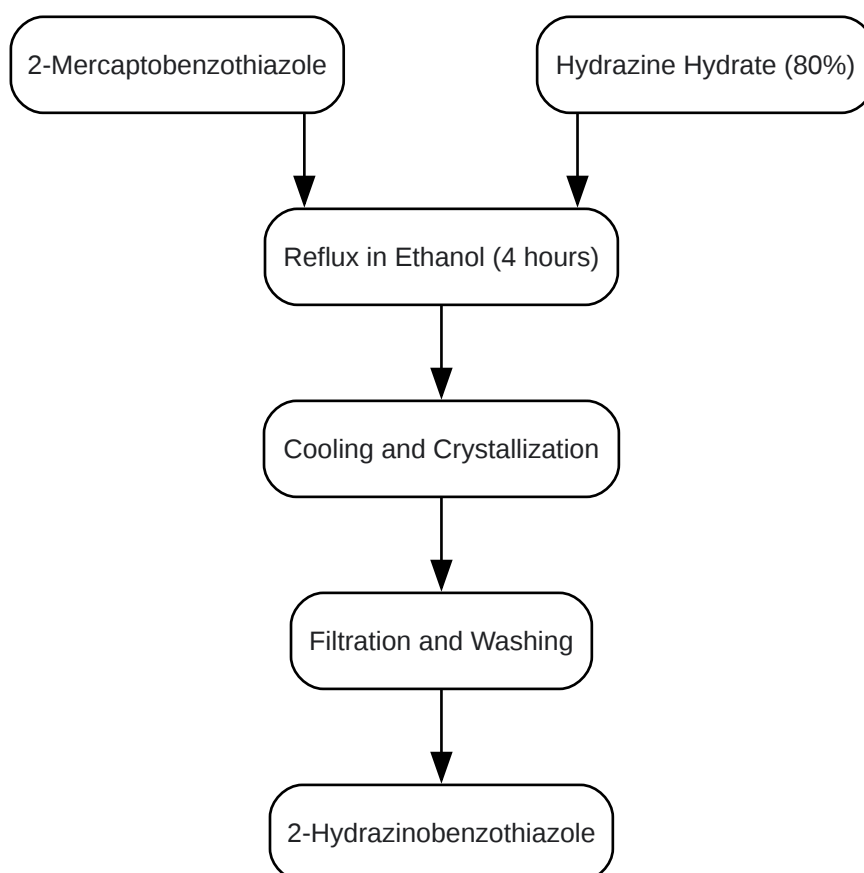
- Mass Spectrometry (MS): The mass spectrum of 2-Hydrazinobenzothiazole shows a molecular ion peak corresponding to its molecular weight. Fragmentation patterns can provide further structural information, with common losses including NH₂, NH₃, and N₂H₂. [6]

Synthesis and Reactivity

Several synthetic routes to 2-Hydrazinobenzothiazole have been reported, often starting from readily available benzothiazole derivatives.

Synthetic Workflow

A common and efficient method for the synthesis of 2-Hydrazinobenzothiazole involves the reaction of 2-mercaptobenzothiazole with hydrazine hydrate.



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Caption: Synthetic workflow for 2-Hydrazinobenzothiazole.

Experimental Protocol: Synthesis from 2-Mercaptobenzothiazole

Materials:

- 2-Mercaptobenzothiazole
- Hydrazine hydrate (80%)
- Ethanol

Procedure:

- A mixture of 2-mercaptobenzothiazole (0.0119 moles, 2 grams) and 8 ml of hydrazine hydrate (80%) is refluxed for 4 hours.^[7]
- The reaction mixture is then cooled to room temperature.^[7]
- Upon cooling, 5 ml of ethanol is added to facilitate precipitation.^[7]
- The resulting solid product is collected by filtration and washed to yield 2-Hydrazinobenzothiazole.^[7]

Chemical Reactivity

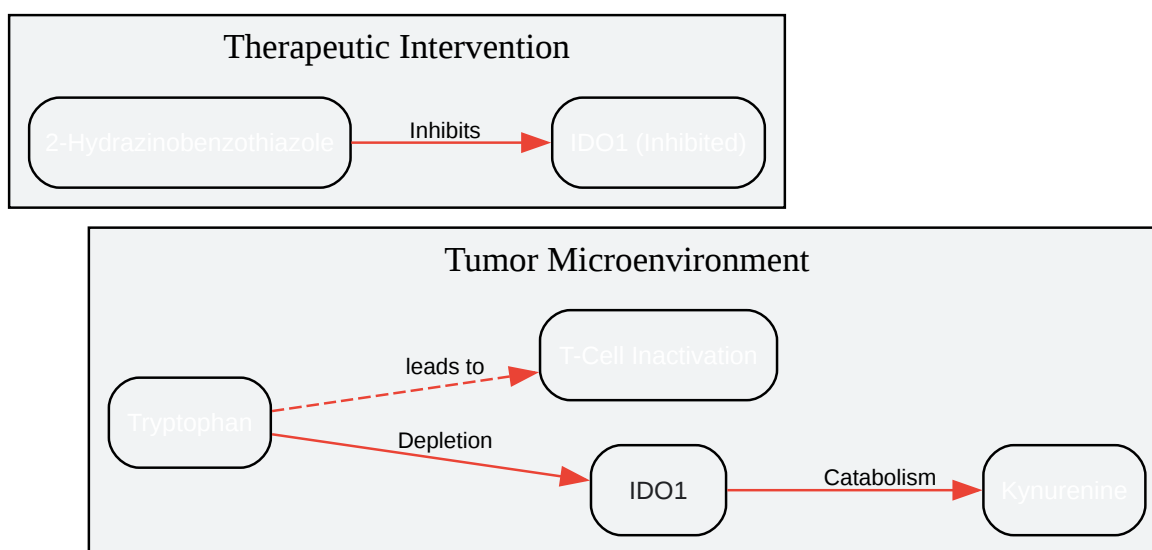
The chemical reactivity of 2-Hydrazinobenzothiazole is largely dictated by the nucleophilic nature of the hydrazine moiety and the aromatic benzothiazole ring. It readily undergoes reactions such as acetylation and formylation.^[5] For instance, reaction with acetic anhydride can lead to the formation of mono- or di-acetylated products depending on the reaction conditions.^[5] The hydrazine group also allows for the formation of hydrazones through condensation with aldehydes and ketones, which serves as a versatile handle for the synthesis of more complex derivatives.

Applications in Drug Development

The primary application of 2-Hydrazinobenzothiazole in drug development stems from its potent inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1).

IDO1 Inhibition

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[8] In the context of oncology, the expression of IDO1 by tumor cells leads to the depletion of tryptophan in the local microenvironment. This tryptophan depletion suppresses the proliferation and function of immune cells, particularly T-cells, thereby allowing the tumor to evade immune surveillance.



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